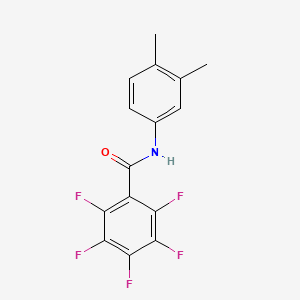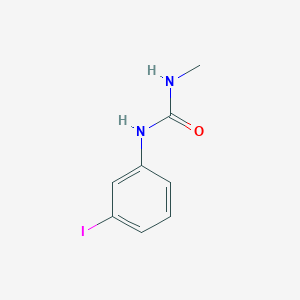![molecular formula C14H16N2O2 B7464800 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin receptor agonist 1 (MRA-1), is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties, including the ability to bind to melatonin receptors and modulate their activity. In
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its potential use in a number of scientific research applications. One area of interest is its potential as a tool for studying N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and their role in various physiological processes. Melatonin receptors are involved in a wide range of functions, including circadian rhythm regulation, sleep, mood, and immune function.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its ability to bind to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and modulate their activity. This compound has been shown to have a high affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 1 (MT1) and moderate affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 2 (MT2). By binding to these receptors, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can alter the downstream signaling pathways and physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide are still being studied, but some research has suggested that this compound may have a number of interesting effects on various physiological systems. For example, it has been shown to have potential anti-inflammatory effects, as well as effects on glucose metabolism and insulin sensitivity. Additionally, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in some animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide in lab experiments is its specificity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors, which allows for targeted modulation of these receptors without affecting other systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a useful tool for in vivo studies. However, one limitation of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is its relatively low potency compared to other N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists, which may limit its usefulness in some experiments.
Future Directions
There are a number of future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other systems and compounds. Finally, there may be potential for the development of more potent and selective N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists based on the structure of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide.
Synthesis Methods
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves a multi-step process that has been described in detail in the scientific literature. One common method involves the reaction of 6-methoxyindole with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product.
properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-8-11(18-2)4-5-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNVVDKDPKDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)
![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)





![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)


